2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid

asymmetric allylation crotylboronic acid diastereoselectivity

2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid (CAS 1461641-97-3) is a chiral, non-proteinogenic amino acid derivative bearing an N-tert-butanesulfinyl (Ellman-type) auxiliary at the α-carbon and a terminal olefin within a 3-methylpent-4-enoic acid backbone. The fully defined (2S,3R,SS) stereoisomer is prepared via diastereoselective amidoallylation of glyoxylic acid with (S)-tert-butanesulfinamide and (E)-crotylboronic acid pinacol ester.

Molecular Formula C10H19NO3S
Molecular Weight 233.33 g/mol
Cat. No. B12505137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid
Molecular FormulaC10H19NO3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESCC(C=C)C(C(=O)O)NS(=O)C(C)(C)C
InChIInChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)
InChIKeyLKFAJBSAIXZFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic Acid: A Chiral Sulfinamide Building Block for Asymmetric Synthesis of γ,δ-Unsaturated Amino Acids


2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic acid (CAS 1461641-97-3) is a chiral, non-proteinogenic amino acid derivative bearing an N-tert-butanesulfinyl (Ellman-type) auxiliary at the α-carbon and a terminal olefin within a 3-methylpent-4-enoic acid backbone. The fully defined (2S,3R,SS) stereoisomer is prepared via diastereoselective amidoallylation of glyoxylic acid with (S)-tert-butanesulfinamide and (E)-crotylboronic acid pinacol ester [1]. This compound serves as a versatile intermediate for optically active γ,δ-unsaturated α-amino acids and has been deployed in the patented synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors [2].

Why Generic Substitution of 2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic Acid Is Not Feasible


In-class compounds such as N-Boc- or N-Cbz-protected 2-amino-3-methylpent-4-enoic acids share the same carbon skeleton but lack the stereodirecting tert-butanesulfinyl auxiliary. This sulfinamide group is not a passive protecting group; it actively controls diastereoselectivity in C–C bond-forming reactions and can be removed under mild acidic conditions (HCl in H₂O or i-PrOH) without racemization of the newly formed stereocenters [1]. The (Z)-crotyl isomer of the boronic ester coupling partner yields no product, whereas the (E)-crotyl isomer gives the target compound with excellent diastereoselectivity—a stereochemical discrimination that simpler N-protecting groups cannot replicate [2]. These functional differences mean that substituting the tert-butanesulfinyl derivative with other protected forms leads to either complete reaction failure or loss of stereochemical integrity, making generic replacement scientifically unsound.

Quantitative Differentiation Evidence for 2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic Acid Against Closest Analogs


E/Z-Crotyl Stereodivergence: (Z)-Crotyl Gives No Product; (E)-Crotyl Delivers the Target Compound

In the amidoallylation of glyoxylic acid with (R)-tert-butanesulfinamide, (Z)-crotylboronic acid pinacol ester produced no detectable product. In contrast, (E)-crotylboronic acid pinacol ester produced (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid with excellent diastereoselectivity in the same one-pot protocol [1]. This binary outcome—zero product vs. clean formation—constitutes a qualitative stereochemical gate that is not observed with non-sulfinamide auxiliaries.

asymmetric allylation crotylboronic acid diastereoselectivity sulfinamide chiral auxiliary

Isolated Yield Comparison: 3-Methyl-Substituted Target vs. Allylglycine Analog in the Same Paper

Under the optimized one-pot amidoallylation protocol using (S)-tert-butanesulfinamide, the target compound (2S,3R,SS)-2-(tert-butylsulfinamido)-3-methylpent-4-enoic acid was obtained in 72% isolated yield . In the same study, the unsubstituted allylglycine analog (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid was obtained in 88% yield when allylboronic acid pinacol ester was used as the allyl donor [1]. The lower yield of the 3-methyl-substituted product reflects the increased steric demand and tighter stereochemical control imposed by the (E)-crotyl vs. allyl coupling partner.

isolated yield amidoallylation structure–reactivity comparative synthesis

Specific Optical Rotation as a Stereochemical Fingerprint for the (2S,3R,SS) Isomer

The (2S,3R,SS) enantiomer of the sulfinamide-protected amino acid exhibits a specific optical rotation of [α]D³⁰ = +74.1 (c 1.0, CHCl₃), with chirality sourced from (S)-tert-butanesulfinamide and the absolute configuration confirmed as (2S,3R,SS) [1]. By comparison, the enantiomeric (2R,3S,RS) form derived from (R)-tert-butanesulfinamide shows [α]D²³ = −78.5 (c 1.0, CHCl₃) [2]. The unprotected free amino acid (2S,3R)-2-amino-3-methylpent-4-enoic acid displays [α]D²⁶ = +16.9 (c 0.61, H₂O) after deprotection [3], enabling verification of successful auxiliary removal without racemization.

optical rotation enantiomeric purity quality control chiral identity

Mild Acidic Deprotection to Free Amino Acid Without Racemization

The N-tert-butylsulfinyl group of γ,δ-unsaturated amino acid derivatives 7 is removed by treatment with HCl in water or 2-propanol to afford the corresponding optically active γ,δ-unsaturated amino acids 10 [1]. This contrasts with benzyl-based protecting groups (e.g., Cbz) that require catalytic hydrogenation—a condition incompatible with the terminal olefin in the side chain—and with Boc groups that also require acidic conditions but offer no stereodirecting benefit during the C–C bond-forming step [2]. The sulfinamide approach thus integrates stereocontrol and orthogonal deprotection in a single functional group.

N-sulfinyl deprotection racemization-free cleavage amino acid liberation chiral auxiliary removal

Validated Industrial Use as a Key Intermediate in DBO β-Lactamase Inhibitor Synthesis

Patent WO2018053215A1 (Entasis Therapeutics Ltd.) explicitly employs (2S,3R)-2-((S)-1,1-dimethylethylsulfinamido)-3-methylpent-4-enoic acid as a reactant in the synthesis of diazabicyclooctane (DBO) β-lactamase inhibitors, including the clinical candidate ETX0282 (an oral prodrug of ETX1317) [1]. In one disclosed route, this compound reacts with (S,E)-2-(tert-butylsulfinylimino)acetic acid and (E)-crotylboronic acid in MeOH/CH₂Cl₂ over 1.0 h to furnish the desired product in 58% yield [2]. This patent-supported application demonstrates that the compound is not merely an academic curiosity but a procurement-relevant intermediate in an active anti-infective drug development program.

β-lactamase inhibitor diazabicyclooctane ETX0282 antibiotic resistance patented intermediate

Optimal Application Scenarios for 2-(Tert-butylsulfinylamino)-3-methylpent-4-enoic Acid Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of 2-Amino-3-methylpent-4-enoic Acid Derivatives with Defined C2/C3 Stereochemistry

When the synthetic objective requires a (2S,3R)- or (2R,3S)-configured 2-amino-3-methylpent-4-enoic acid scaffold, this sulfinamide derivative is the direct precursor. The amidoallylation protocol using (E)-crotylboronic acid pinacol ester establishes both stereocenters simultaneously [1]. Subsequent HCl-mediated deprotection liberates the free amino acid while preserving the terminal olefin [2], enabling further functionalization (cross-metathesis, epoxidation, hydroboration). Alternative N-protecting groups (Boc, Cbz) cannot replicate both the stereochemical outcome and the orthogonal deprotection in a single operation.

Key Intermediate in the Manufacture of Diazabicyclooctane (DBO) β-Lactamase Inhibitors

Patent WO2018053215A1 demonstrates the use of this compound as a building block toward ETX1317/ETX0282, a clinical-stage oral β-lactamase inhibitor targeting serine β-lactamases (classes A, C, and D) in multidrug-resistant Gram-negative infections [1]. The compound's defined (2S,3R)-stereochemistry maps directly onto the requisite configuration of the DBO core. Procurement of this specific sulfinamide-protected amino acid bypasses the need for in-house development and validation of the asymmetric allylation step, reducing process development timelines for generic and follow-on DBO programs.

Synthesis of Isostatine and Related Non-Proteinogenic Amino Acid Building Blocks

The Introduction of the Sugiyama et al. paper notes that 2-amino-3-methylpent-4-enoic acid derivatives have been used in syntheses of isostatine (a β-hydroxy-γ-amino acid component of the didemnin family of anticancer depsipeptides) and (2S,3S)-N-methyl-δ-hydroxyisoleucine (a non-coded amino acid of halipeptin A) [1]. The sulfinamide-protected form provides a storable, chirally-pure precursor that can be deprotected on demand and incorporated into peptide or depsipeptide frameworks without erosion of stereochemical integrity.

Quality Control and Identity Verification via Optical Rotation Fingerprinting

The (2S,3R,SS) isomer exhibits a characteristic optical rotation of [α]D³⁰ = +74.1 (c 1.0, CHCl₃), while the enantiomeric (2R,3S,RS) form rotates at −78.5° and the deprotected amino acid at +16.9° [1]. These large numerical separations (Δ > 150° between enantiomers) enable a simple polarimetric assay to verify both enantiomeric identity and extent of auxiliary removal, supporting QC release testing without requiring chiral HPLC method development for every incoming batch.

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